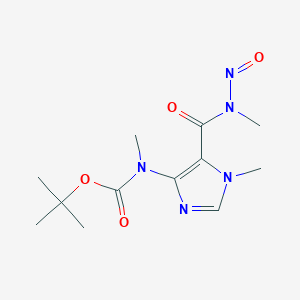
tert-Butyloxycarbonyl-mononitrosamidocaffeidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine (Boc-ONC) is a compound that has gained significant attention in the field of scientific research due to its potential applications as a cancer therapy agent. This compound belongs to the nitrosamine family, which is known for its carcinogenic properties. However, Boc-ONC has been found to exhibit anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to induce apoptosis in cancer cells through the activation of the mitochondrial pathway. It inhibits the activity of anti-apoptotic proteins, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which initiate the apoptotic process.
Biochemische Und Physiologische Effekte
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to exhibit anti-cancer properties in various cancer cell lines. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been found to have antioxidant properties, which may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-Butyloxycarbonyl-mononitrosamidocaffeidine in lab experiments is its specificity for cancer cells. This allows for targeted therapy, which may reduce side effects associated with traditional chemotherapy. However, one limitation is that tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a relatively new compound, and its long-term effects are not yet known.
Zukünftige Richtungen
There are several directions that future research on tert-Butyloxycarbonyl-mononitrosamidocaffeidine could take. One area of interest is the development of more efficient synthesis methods. Additionally, further studies could investigate the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in combination with other cancer therapy agents. Finally, research could focus on the potential of tert-Butyloxycarbonyl-mononitrosamidocaffeidine in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
In conclusion, tert-Butyloxycarbonyl-mononitrosamidocaffeidine is a promising compound that has the potential to be used as a targeted cancer therapy agent. Its specificity for cancer cells, anti-inflammatory properties, and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its long-term effects and potential applications in other areas of medicine.
Synthesemethoden
The synthesis of tert-Butyloxycarbonyl-mononitrosamidocaffeidine involves the reaction of caffeine with nitrous acid in the presence of a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amine group of caffeine from reacting with nitrous acid. The reaction results in the formation of tert-Butyloxycarbonyl-mononitrosamidocaffeidine, which can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Tert-Butyloxycarbonyl-mononitrosamidocaffeidine has been investigated for its potential as a cancer therapy agent. Studies have shown that tert-Butyloxycarbonyl-mononitrosamidocaffeidine can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for targeted cancer therapy.
Eigenschaften
CAS-Nummer |
145439-00-5 |
|---|---|
Produktname |
tert-Butyloxycarbonyl-mononitrosamidocaffeidine |
Molekularformel |
C12H19N5O4 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-[1-methyl-5-[methyl(nitroso)carbamoyl]imidazol-4-yl]carbamate |
InChI |
InChI=1S/C12H19N5O4/c1-12(2,3)21-11(19)16(5)9-8(15(4)7-13-9)10(18)17(6)14-20/h7H,1-6H3 |
InChI-Schlüssel |
LKQUZRCCKZTDTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N(C=N1)C)C(=O)N(C)N=O |
Andere CAS-Nummern |
145439-00-5 |
Synonyme |
t-BOC-MNAC tert-butyloxycarbonyl-mononitrosamidocaffeidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



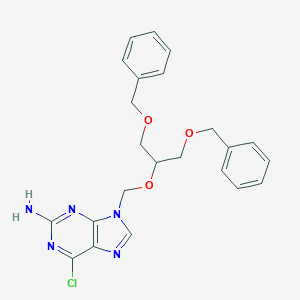
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
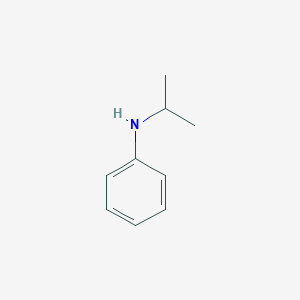
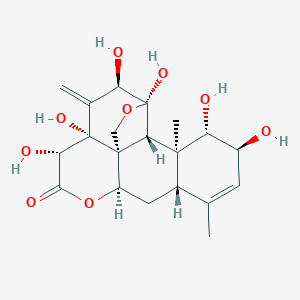
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
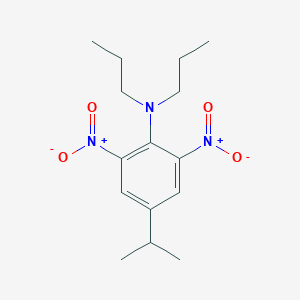
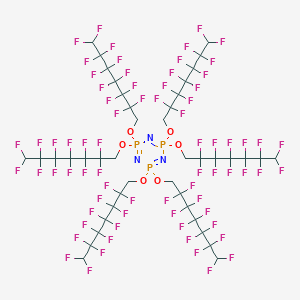
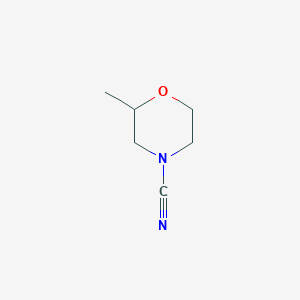
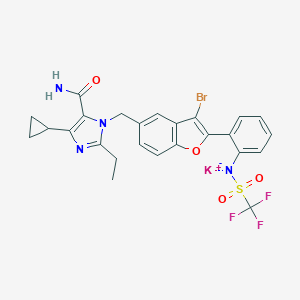
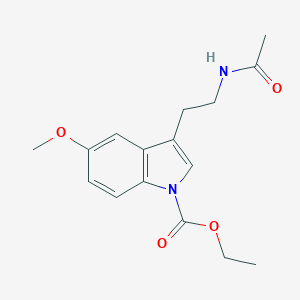
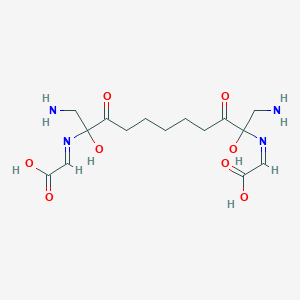
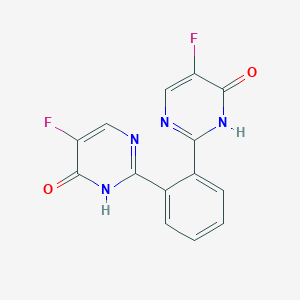
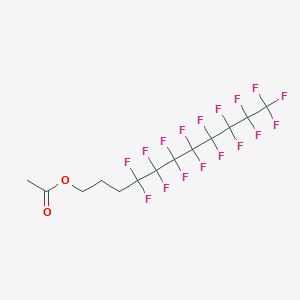
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)